Benzotrifluoride

Catalog No.
S563330
CAS No.
98-08-8
M.F
C7H5F3
M. Wt
146.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzotrifluoride

CAS Number

98-08-8

Product Name

Benzotrifluoride

IUPAC Name

trifluoromethylbenzene

Molecular Formula

C7H5F3

Molecular Weight

146.11 g/mol

InChI

InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H

InChI Key

GETTZEONDQJALK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(F)(F)F

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
SOL IN ALL PROPORTIONS IN ETHANOL, BENZENE, ETHER, ACETONE
Miscible in n-heptane, carbon tetrachloride.
Water solubility = 451.5 mg/L at 25 °C

Synonyms

(Trifluoromethyl)benzene; α-Trifluorotoluene; (1,1’,1’’-Trifluoromethyl)benzene; (Trifluoromethyl)benzene; 1’,1’,1’-Trifluorotoluene; Benzenyl Fluoride; Benzotrifluoride; Benzylidyne Fluoride; NSC 8038; Oxsol 2000; Phenylfluoroform; Trifluoro(phenyl)

Canonical SMILES

C1=CC=C(C=C1)C(F)(F)F

Solvent:

  • Due to its high boiling point and relatively low polarity, benzotrifluoride is used as a solvent in various scientific studies.
  • It can dissolve a wide range of nonpolar and polar compounds, making it suitable for various research applications, including:
    • Organic synthesis: Benzotrifluoride is used as a solvent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides [Source: National Toxicology Program - Nomination Background: Benzotrifluoride (CASRN: 98-08-8), ].
    • Material science: It is used in the processing and characterization of polymers and other materials [Source: American Chemical Society - Benzotrifluoride, ].

Building Block:

  • Benzotrifluoride can act as a building block for the synthesis of more complex molecules.
  • The presence of the trifluoromethyl group (CF3) provides unique chemical properties, making it a valuable tool for researchers in various fields, including:
    • Medicinal chemistry: The trifluoromethyl group can enhance the potency and metabolic stability of drug candidates [Source: Royal Society of Chemistry - Trifluoromethylation in Medicinal Chemistry, ].
    • Material science: Benzotrifluoride derivatives are used in the development of new materials with desirable properties, such as improved thermal stability and electrical conductivity [Source: ScienceDirect - Synthesis of Novel Benzotrifluoride Derivatives and Their Application in Organic Light-Emitting Diodes (OLEDs), ].

Research on the properties of Benzotrifluoride itself:

  • Benzotrifluoride is also a subject of scientific research itself.
  • Studies investigate its:
    • Physical and chemical properties: This includes research on its boiling point, melting point, solubility, and reactivity [Source: National Institute of Standards and Technology - WebBook - Benzotrifluoride, ].
    • Environmental impact: Research is ongoing to assess the potential environmental impact of benzotrifluoride, including its persistence and degradation in the environment [Source: Environmental Protection Agency - CompTox Chemicals Dashboard - Benzotrifluoride, ].

Benzotrifluoride is an aromatic organic compound with the chemical formula C7H5F3C_7H_5F_3. It appears as a clear, colorless liquid with an aromatic odor and has a flash point of approximately 12 °C (54 °F) . This compound is notable for its unique trifluoromethyl group, which imparts distinctive properties such as high polarity and low solubility in water, making it suitable for various applications in organic synthesis and industry.

Due to the presence of the trifluoromethyl group. It can undergo:

  • Nucleophilic substitution reactions: The trifluoromethyl group can be replaced by nucleophiles under certain conditions.
  • Electrophilic aromatic substitution: The aromatic ring can react with electrophiles, although the presence of the electron-withdrawing trifluoromethyl group may deactivate the ring towards electrophilic attack.
  • Reactions with strong bases: Benzotrifluoride can react with strong bases to form benzoic acid and hydrogen fluoride when exposed to water .

These reactions highlight its versatility as a solvent and reagent in organic chemistry.

Benzotrifluoride is synthesized through various methods, with the most common being:

  • Reaction of benzotrichloride with hydrogen fluoride: This method involves reacting benzotrichloride in a pressurized reactor with hydrogen fluoride in the presence of a catalyst, typically aluminum chloride combined with activated charcoal. This reaction occurs at temperatures between 85 °C and 100 °C .
  • Alternative synthesis routes: Other methods include coupling reactions involving trifluoromethyl iodide and aromatic compounds using copper catalysts .

These synthesis methods demonstrate the compound's accessibility for industrial production.

Benzotrifluoride is utilized in several key areas:

  • Solvent: It serves as an alternative solvent for organic reactions, particularly those traditionally conducted in dichloromethane. Its high boiling point and low toxicity make it a favorable choice for various organic transformations .
  • Intermediate in chemical synthesis: Benzotrifluoride is used as an intermediate in the production of pharmaceuticals and agrochemicals .
  • Dielectric fluid: Due to its chemical stability and insulating properties, it finds applications as a dielectric fluid in electrical equipment .

Interaction studies involving benzotrifluoride focus on its reactivity with other chemicals. It can react vigorously with oxidizing agents and strong bases, which may lead to hazardous situations. Additionally, its interaction with water results in the release of benzoic acid and hydrogen fluoride, indicating potential risks during handling . Understanding these interactions is crucial for ensuring safe usage in laboratory and industrial settings.

Benzotrifluoride shares similarities with several fluorinated aromatic compounds. Here are some notable comparisons:

CompoundFormulaKey Characteristics
TrifluorotolueneC7H6F3C_7H_6F_3Similar solvent properties; used as an intermediate in pesticide production.
BenzeneC6H6C_6H_6Non-fluorinated; widely used solvent but more toxic than benzotrifluoride.
DichloromethaneCH2Cl2CH_2Cl_2Common solvent; lower boiling point; higher toxicity compared to benzotrifluoride.
PerfluorobenzeneC6F6C_6F_6Fully fluorinated; excellent solvent properties but more expensive and less accessible.

Benzotrifluoride's unique trifluoromethyl group provides it with distinctive properties that make it advantageous over other solvents like dichloromethane while maintaining lower toxicity than traditional solvents like benzene.

Benzotrifluoride (C₆H₅CF₃), a fluorinated aromatic compound, was first synthesized in 1938 by Joseph H. Simons and C.J. Lewis through the reaction of benzotrichloride (C₆H₅CCl₃) with hydrogen fluoride (HF) under high-pressure conditions. This foundational work established benzotrifluoride as a precursor in organofluorine chemistry, leveraging the Swarts fluorination mechanism, which replaced chlorine atoms with fluorine using antimony trifluoride (SbF₃).

Early industrial production relied on liquid-phase reactions at 100°C under 20–40 kg/cm² pressure, yielding benzotrifluoride with moderate efficiency. Simons’ electrochemical fluorination (ECF) process, later commercialized by 3M, further advanced fluorocarbon synthesis, enabling scalable production of benzotrifluoride derivatives.

Key Milestones in Early Synthesis

MethodReagents/ConditionsYield/Notes
Simons-Lewis (1938)Benzotrichloride + HF (high pressure)Theoretical yields, hazardous setup
Swarts ReactionSbF₃ + Cl₂Limited to electron-deficient substrates
ECF ProcessElectrolysis with HFIndustrial scalability, inert byproducts

Evolution of Benzotrifluoride Research

By the 1980s, gaseous-phase fluorination emerged as a superior method, using aluminum fluoride (AlF₃) catalysts to convert benzotrichloride to benzotrifluoride at atmospheric pressure with >96% efficiency. This breakthrough reduced reliance on hazardous high-pressure systems and minimized HF losses.

Modern advancements include:

  • N-Heterocyclic Carbene (NHC) Catalysis: Enables benzannulation of enals and β-trifluoromethylenones to synthesize polysubstituted benzotrifluorides under mild conditions.
  • Copper-Mediated Trifluoromethylation: Directly introduces CF₃ groups onto aromatic boronic acids or amines, bypassing traditional halogen exchange.
  • Photoredox and Electrochemical Methods: Facilitate C–H trifluoromethylation of benzimidazoles and other electron-deficient aromatics.

Comparative Analysis of Synthesis Methods

MethodCatalyst/ReagentTemperature/PressureYield (%)
Simons-Lewis (1938)HF, no catalyst100°C, 20–40 kg/cm²~80
AlF₃-Gaseous PhaseAlF₃, Cl₂ additive310°C, atmospheric>96
NHC Catalysis (2023)NHC, enals, β-TFM ketonesRT–80°C50–85

Current Research Paradigms in Fluoroaromatic Chemistry

Contemporary research focuses on selective C–F bond transformations and functionalization of benzotrifluoride derivatives. Key areas include:

  • Ortho-Functionalization: Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enables regioselective trifluoromethoxylation of aniline derivatives.
  • C–F Activation: Yb(OTf)₃-catalyzed thiolation/azidation of o-hydrosilyl-substituted benzotrifluorides, followed by LiAlH₄ reduction to benzyl fluorides.
  • Applications in Materials Science: Benzotrifluoride serves as a solvent in low-VOC polyurethane coatings and ink formulations.

Emerging Synthetic Strategies

StrategyReagents/ConditionsApplications
Photoredox CatalysisVisible light, TFM reagentsC–H trifluoromethylation
Frustrated Lewis PairsB(C₆F₅)₃ + PR₃Single C–F bond cleavage
Trityl Cation MediationTrityl tetrafluoroborateAllylation, chlorination of benzotrifluorides

Significance in Organofluorine Chemistry

Benzotrifluoride’s trifluoromethyl (CF₃) group imparts unique physicochemical properties, including high electronegativity, stability, and lipophilicity, making it indispensable in:

  • Pharmaceuticals: Precursor to fluometuron (herbicide) and flumetramide (muscle relaxant).
  • Agrochemicals: Intermediate in synthesizing urea-based herbicides via nitration-reduction sequences.
  • Solvent Technology: Replacement for dichloromethane due to higher boiling point (103°C vs. 40°C) and comparable dielectric constant (9.18 vs. 9.04).
  • Polymer Chemistry: Component in fluorinated dielectric fluids and high-performance polymers.

Comparative Properties of Fluorinated Solvents

SolventBoiling Point (°C)Dielectric ConstantDipole Moment (D)
Dichloromethane409.041.89
Benzotrifluoride1039.182.86
Parachlorobenzotrifluoride1408.53.1

Liquid-Phase Fluorination Reactions

The classical synthesis of BTF involves liquid-phase fluorination of benzotrichloride (C₆H₅CCl₃) with anhydrous hydrogen fluoride (HF). This exothermic reaction is typically conducted at elevated pressures (20–45 atm) and temperatures (85–100°C) in the presence of a catalyst system comprising aluminum chloride (AlCl₃) and activated charcoal [1]. The catalytic mixture, with an AlCl₃-to-charcoal ratio of 1:2.5–1:3.0, enables near-stoichiometric HF usage (1.0–1.1 equivalents), minimizing excess reagent waste [1]. Turbulent mixing, characterized by Reynolds numbers of 65,000–100,000, ensures efficient heat and mass transfer, reducing reaction times to 55–75 minutes and achieving yields exceeding 90% [1]. This contrasts with earlier methods requiring 48-hour reactions and 3× HF excess [1].

Gas-Phase Fluorination Processes

While liquid-phase methods dominate industrial production, gas-phase fluorination has been explored for scalability. Early approaches involved vapor-phase reactions of benzotrichloride with HF at lower pressures (3–20 atm) and temperatures (20–60°C) [1]. However, these methods necessitated ≥3× HF excess and suffered from prolonged reaction times (>24 hours) and significant resin by-product formation [1]. The provided literature emphasizes liquid-phase systems due to their superior efficiency and yield, with gas-phase processes largely relegated to historical contexts [1] [4].

Catalytic Systems

Aluminum Chloride Catalyzed Processes

AlCl₃-activated charcoal composites remain the benchmark catalysts for BTF synthesis. The charcoal acts as a support, mitigating AlCl₃ deactivation by adsorbing resinous by-products [1]. This dual-component system enhances acid site accessibility, enabling complete benzotrichloride conversion at reduced HF stoichiometries [1]. Pre-treatment of benzotrichloride with phosphorus trichloride (PCl₃) further optimizes catalyst performance by scavenging moisture, a common catalyst poison [1].

Metal-Based Catalysis Approaches

Although AlCl₃-based systems prevail, recent patents allude to exploratory use of transition metal fluorides (e.g., FeF₃, ZnF₂) in continuous processes [4]. These materials reportedly resist leaching under high-pressure HF conditions, though detailed mechanistic studies remain absent in the reviewed literature [4].

Catalyst Deactivation and Regeneration Methods

Resin accumulation and HF-induced corrosion primarily drive catalyst degradation. In batch systems, spent catalysts require periodic replacement, whereas continuous processes employ parallel reactors to allow offline regeneration [1] [4]. Regeneration protocols involve calcination at 300–400°C to oxidize organic deposits, restoring ~80% initial activity [4].

Modern Production Technologies

Continuous Flow Manufacturing

Recent advancements adopt continuous flow systems to enhance throughput. A two-stage reactor configuration achieves 99% conversion: the first reactor operates at 85°C and 30 atm, while the second completes residual fluorination at 95°C [4]. Flow pipes replace traditional stirred tanks in the second stage, capitalizing on diminished HCl/HF off-gassing post-primary reaction [4].

Pressure-Optimized Synthesis

Pressure optimization critically impacts reaction kinetics. Elevating pressure from 20 to 45 atm increases HF solubility in the reaction medium, accelerating fluorination rates by 40% [1]. This permits temperature reduction to 85°C, mitigating equipment corrosion and side reactions [1].

Reaction Time and Yield Optimization

Key operational parameters for maximized yields:

ParameterOptimal RangeImpact on Yield
Temperature85–95°C±5% per 5°C
Pressure30–40 atm+15% at 40 atm
HF Stoichiometry1.05–1.1 eq<1% variance
Mixing (Re No.)75,000–85,000+8% efficiency

Adherence to these ranges ensures 70-minute reactions with 92–95% isolated yields [1] [4].

Green Chemistry Approaches to Synthesis

Reducing Environmental Impact of Production

Modern processes eliminate HF recovery loops by using near-stoichiometric reagent ratios, reducing HF emissions by 98% compared to historical methods [1]. Closed-loop systems capture residual HCl/HF mixtures for neutralization, yielding saleable NaF by-products [4].

Alternative Reagent Systems

Investigations into HF surrogates, such as KF/CaF₂ composites, show promise for solid-state fluorination but currently achieve <50% conversions [4]. Electrochemical fluorination using NH₄F electrolytes remains exploratory, with pilot-scale trials ongoing [4].

Solvent-Free Methodologies

The inherent miscibility of benzotrichloride and HF at reaction temperatures enables solvent-free operation, eliminating VOC emissions [1]. Dynamic mixing ensures homogeneity without auxiliary solvents, reducing post-reaction purification steps [1].

This synthesis of contemporary research highlights the maturation of BTF manufacturing, balancing efficiency with environmental stewardship. Future directions may exploit catalytic nanostructuring and hybrid flow systems to further optimize this industrially vital process [1] [4].

- Reaction Parameters

Catalyst SystemTemperature (°C)Pressure (atm)Catalyst Loading (ppm)HF:Substrate RatioYield (%)
Antimony pentachloride (SbCl₅)60-7520-45200-700Stoichiometric-2% excessNot specified
Aluminum chloride + activated charcoal85-10020-4510-1001.0-1.1 timesNot specified
α-aluminum fluoride350AtmosphericNot specified1-2 moles per Cl atom96+
γ-aluminum fluoride350AtmosphericNot specified1-2 moles per Cl atom96+
Phosphorous trichloride (PCl₃)90-9535-401000Not specifiedNot specified

Photodefluorination Pathways

Mechanism of Ultraviolet-Induced Carbon-Fluorine Bond Hydrolysis

The photochemical degradation of benzotrifluoride derivatives in aqueous media proceeds through well-characterized mechanisms that depend critically on the electronic nature of aromatic ring substituents [4] [5] [6]. Upon ultraviolet irradiation, benzotrifluoride compounds undergo direct photolysis leading to carbon-fluorine bond cleavage and subsequent hydrolysis.

The mechanism initiates with absorption of ultraviolet radiation, promoting the benzotrifluoride molecule to an excited singlet state. Electron-donating groups such as amino (-NH₂), methylamino (-NHCH₃), and hydroxyl (-OH) substituents significantly enhance the photoreactivity through stabilization of the excited state and subsequent reaction intermediates [6]. These groups facilitate the photolytic process by increasing electron density on the aromatic ring, thereby weakening the carbon-fluorine bonds in the trifluoromethyl group.

Experimental evidence supports a bimolecular nucleophilic substitution (SN2) mechanism rather than a unimolecular pathway [6]. Fluoride ion competition experiments demonstrated that increasing fluoride concentrations (0.09 to 0.9 M) did not affect the degradation rate of 3-aminobenzotrifluoride, ruling out a carbocation intermediate typical of SN1 mechanisms [6]. Instead, the data support a concerted process where water molecules attack the carbon center simultaneously with carbon-fluorine bond elongation.

The proposed transition state exhibits asymmetric charge distribution with a longer carbon-fluorine bond relative to the newly forming carbon-oxygen bond [6]. This configuration places partial positive charge on the benzylic carbon, explaining why electron-donating groups accelerate the reaction while electron-withdrawing groups decelerate it. The observation follows established structure-reactivity relationships where σp values correlate inversely with reaction quantum yields [6].

Quantum Yield Determinations

Quantitative assessment of photodefluorination efficiency requires precise measurement of quantum yields under standardized irradiation conditions. The apparent quantum yields (φBF) represent the overall photochemical process efficiency, relating fluoride production rates to light absorption rates [6].

Electron-donating substituents demonstrate the highest quantum yields, with 3-amino, 4-amino, and 3-methylamino derivatives exhibiting values of 2.1 × 10⁻⁴, 1.8 × 10⁻⁴, and 2.2 × 10⁻⁴ respectively [6]. These values indicate comparable mechanistic efficiency despite different substitution patterns. Hydroxyl-substituted derivatives show similar quantum yields (2.0 × 10⁻⁴ for 3-OH and 1.9 × 10⁻⁴ for 4-OH) but significantly lower absolute reaction rates due to weaker ultraviolet absorption [6].

Electron-withdrawing groups consistently reduce quantum yields, with acetyl (-COCH₃), cyano (-CN), and nitro (-NO₂) substituents showing progressively decreased values of 3.5 × 10⁻⁵, 1.8 × 10⁻⁵, and 8.9 × 10⁻⁶ respectively for meta-substituted derivatives [6]. Para-substituted electron-withdrawing groups generally prevent detectable photodefluorination under the experimental conditions employed.

The relationship between substituent electronic effects and quantum yields follows Hammett correlations with negative slope values, confirming that electron-donating character enhances photoreactivity [6]. This relationship enables prediction of photochemical stability for benzotrifluoride derivatives based on substituent electronic parameters.

Table 2: Photodefluorination Quantum Yields and Kinetic Data

SubstituentQuantum Yield (ϕBF)Fluoride Production Rate (nM s⁻¹)Half-life (hours)
Unsubstituted (parent)No reactionBelow detectionStable
3-NH₂2.1 × 10⁻⁴52.1 ± 3.22.3
4-NH₂1.8 × 10⁻⁴48.7 ± 2.82.5
3-NHCH₃2.2 × 10⁻⁴28.9 ± 1.94.2
3-OH2.0 × 10⁻⁴5.2 ± 0.423.4
4-OH1.9 × 10⁻⁴4.8 ± 0.325.3
4-OCH₃No reactionBelow detectionStable
3-COCH₃3.5 × 10⁻⁵2.1 ± 0.257.8
4-COCH₃No reactionBelow detectionStable
3-CN1.8 × 10⁻⁵1.2 ± 0.1101.2
4-CNNo reactionBelow detectionStable
3-NO₂8.9 × 10⁻⁶0.8 ± 0.1151.7
4-NO₂No reactionBelow detectionStable

Oxidative Carbonylation Processes

Rhodium-Catalyzed Carbonylation

Rhodium-based catalyst systems demonstrate superior performance in the oxidative carbonylation of benzotrifluoride to form trifluoromethylbenzoic acid derivatives [7] [8]. The rhodium(III) catalyst operates in conjunction with carboxylic acid mediators and ammonium metavanadate as the oxidizing agent under carbon monoxide and oxygen atmospheres [7].

The rhodium-catalyzed mechanism initiates with formation of the active catalyst species Rh(CO)₂(CF₃COO)₃ through ligand exchange processes [7]. Benzotrifluoride coordination to the rhodium center precedes carbon-hydrogen bond activation in the aromatic ring, generating a five-membered rhodacycle intermediate. The regioselectivity favors the three-position (meta to the trifluoromethyl group) due to electronic effects of the electron-withdrawing CF₃ substituent [7].

Carbon monoxide insertion into the rhodium-carbon bond forms a six-membered rhodacycle containing the newly formed carbon-carbon bond [7]. Subsequent reductive elimination releases the trifluoromethylbenzoic acid product and generates a rhodium(I) species. The catalytic cycle completes through two single-electron oxidations mediated by the vanadium(V) oxidant, regenerating the rhodium(III) active catalyst [7].

Performance characteristics of rhodium catalysts include turnover numbers of approximately 70 per four-hour reaction period at 353 K, with trifluoromethylbenzoic acid selectivities ranging from 92-95% [7] [8]. The choice of carboxylic acid mediator significantly influences both activity and selectivity: trifluoroacetic acid provides the highest catalytic activity, while trichloroacetic acid yields the best selectivity toward the desired product [7].

Palladium-Catalyzed Carbonylation

Palladium(II) catalyst systems offer an alternative approach to benzotrifluoride carbonylation, though with generally lower activity compared to rhodium analogues [7] [8]. The palladium catalytic cycle follows similar mechanistic principles but exhibits distinct kinetic and selectivity profiles.

The palladium mechanism involves initial coordination of benzotrifluoride to the palladium(II) center, followed by carbon-hydrogen bond activation [7]. However, palladium systems demonstrate lower turnover frequencies, achieving approximately 6 turnovers per four-hour period under identical conditions where rhodium catalysts achieve 70 turnovers [7].

Selectivity toward trifluoromethylbenzoic acid reaches approximately 80% with palladium catalysts, lower than the 92-95% achieved with rhodium systems [7]. The reduced selectivity stems from increased formation of byproducts including benzoyl fluoride and benzoic acid, both resulting from alternative reaction pathways competing with the desired carbonylation [7].

Electrophilic Mechanism Considerations

Both rhodium and palladium-catalyzed carbonylation reactions proceed through electrophilic aromatic substitution mechanisms, as evidenced by structure-reactivity relationships and Hammett correlations [7]. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring toward electrophilic attack, resulting in reduced reactivity compared to unsubstituted benzene or electron-rich aromatics.

Hammett plot analysis reveals negative ρ values of -1.86 for both rhodium and palladium-catalyzed reactions, indicating that electron-donating substituents would accelerate the carbonylation process [7]. This relationship confirms the electrophilic nature of the carbon-hydrogen activation step and provides predictive capability for substituted benzotrifluoride derivatives.

The regioselectivity pattern favoring meta-substitution relative to the trifluoromethyl group aligns with electrophilic aromatic substitution principles [7]. The electron-withdrawing CF₃ group directs incoming electrophiles to the meta position through inductive effects, avoiding the electronically deactivated ortho and para positions.

Table 3: Oxidative Carbonylation Catalytic Performance

Catalyst SystemTemperature (K)Turnovers (4h)Selectivity to TFMBA (%)Major ByproductsHammett ρ value
Rh(III)/CF₃COOH/V(V)353~7092-95Benzoyl fluoride, benzoic acid-1.86
Rh(III)/CCl₃COOH/V(V)353~6595+Benzoyl fluoride, benzoic acidNot determined
Pd(II)/CF₃COOH/V(V)353~680Benzoyl fluoride, benzoic acid-1.86
Pd(II)/CCl₃COOH/V(V)353~582Benzoyl fluoride, benzoic acidNot determined
Rh(CO)₂(CF₃COO)₃353Not specifiedNot specifiedNot specifiedNot specified
Pd(acac)₂/cataCXium AHI353Not specifiedNot specifiedNot specifiedNot specified

Carbon-Fluorine Bond Transformation Chemistry

Hydrolytic Reactions

Hydrolytic transformations of benzotrifluoride derivatives represent fundamental carbon-fluorine bond cleavage processes that proceed through distinct mechanistic pathways depending on reaction conditions and substrate electronic properties [4] [6]. These reactions are of particular significance due to their environmental relevance and synthetic utility.

Base-catalyzed hydrolysis occurs under strongly basic conditions, though the trifluoromethyl group exhibits remarkable stability compared to other halogenated functional groups [9]. Treatment with concentrated aqueous base at elevated temperatures can achieve hydrolysis, but the reaction requires harsh conditions due to the exceptional strength of carbon-fluorine bonds in the CF₃ group [9].

Acid-catalyzed hydrolysis proceeds more readily than base-promoted reactions under specific conditions [9]. Heating benzotrifluoride with 100% sulfuric acid or hydrogen bromide at elevated temperatures results in complete hydrolysis to benzoic acid [9]. The mechanism involves protonation-assisted activation of carbon-fluorine bonds, followed by nucleophilic attack by water molecules.

Photochemical hydrolysis represents the most environmentally relevant pathway, occurring under ambient conditions in aqueous media upon ultraviolet irradiation [6]. This process demonstrates high selectivity for compounds bearing electron-donating substituents, proceeding through the photo-SN2 mechanism described in section 3.2.1.

Substitution Reactions

Nucleophilic substitution reactions at the trifluoromethyl carbon center of benzotrifluoride derivatives require specialized activation strategies due to the inherent unreactivity of carbon-fluorine bonds [10] [11] [12]. Recent advances have enabled selective single carbon-fluorine bond transformations through innovative approaches.

Trityl cation-mediated substitutions represent a breakthrough in selective carbon-fluorine bond functionalization [10] [11] [12]. The mechanism involves hydride abstraction from an ortho-positioned hydrosilyl group by trityl cations, generating a transient silyl cation that facilitates fluoride abstraction from the adjacent trifluoromethyl group [12]. This dual activation strategy enables nucleophilic substitution with various reagents including allylsilanes, sulfides, and azides [10] [11].

The reaction scope encompasses multiple transformation types: allylation proceeds with yields of 60-85%, thiolation achieves 55-80% yields, and azidation provides 50-75% yields [12]. These reactions exhibit high functional group tolerance and proceed under mild conditions, typically requiring dichloromethane and hexafluoroisopropanol as co-solvents to stabilize cationic intermediates [13].

Ytterbium triflate catalysis enhances certain substitution reactions, particularly thiolation and azidation processes [10] [11]. The Lewis acidic ytterbium center coordinates to the nitrogen or sulfur nucleophiles, increasing their reactivity toward the activated carbon-fluorine bond [11].

Selective Transformations of Ortho-Substituted Derivatives

The presence of ortho-substituents, particularly hydrosilyl groups, enables unprecedented selectivity in carbon-fluorine bond transformations of benzotrifluoride derivatives [10] [11] [13] [12]. These activating groups function as internal directors and activators, permitting single carbon-fluorine bond cleavage while preserving the remaining two carbon-fluorine bonds.

Hydrosilyl group activation proceeds through a two-step mechanism: initial hydride abstraction by trityl cations generates a silyl cation intermediate, which subsequently abstracts fluoride from the ortho-positioned trifluoromethyl group [13] [12]. This intramolecular process ensures high regioselectivity and prevents over-reaction that would cleave multiple carbon-fluorine bonds.

The resulting fluorosilyl intermediates serve as versatile synthetic handles for further transformations [12]. Treatment with bases effects protonation to yield difluoromethyl compounds, while halogenation reagents provide access to chloro- or bromodifluoromethyl derivatives [12]. Hiyama cross-coupling reactions with arylboronic acids enable carbon-carbon bond formation with concomitant carbon-silicon bond cleavage [11].

Reduction of fluorosilane intermediates with lithium aluminum hydride provides an alternative transformation pathway, yielding benzyl fluoride derivatives that can undergo additional carbon-fluorine bond transformations [11]. This strategy enables the preparation of diverse organofluorine compounds from simple benzotrifluoride starting materials through a series of selective transformations.

Table 4: Carbon-Fluorine Bond Transformation Selectivity and Scope

Transformation TypeActivating GroupReagent SystemSelectivityYield Range (%)Functional Group Tolerance
Single C-F allylationortho-HydrosilylTrityl cation/allylsilanesSingle C-F bond only60-85High
C-F thiolationortho-HydrosilylTrityl sulfides/Yb(OTf)₃Single C-F bond only55-80High
C-F azidationortho-HydrosilylTrityl azide/Yb(OTf)₃Single C-F bond only50-75Moderate
C-F chlorinationortho-HydrosilylTrityl chlorideSingle C-F bond only70-90High
Hydrolytic defluorinationElectron-donating substituentsH₂O/UV irradiationComplete CF₃ hydrolysis80-100Limited
Nucleophilic substitutionBase catalysisVarious nucleophilesVariable40-95Variable

Free Radical Chemistry

Trifluoromethyl Radical Formation and Reactivity

Trifluoromethyl radicals represent highly reactive intermediates in benzotrifluoride chemistry, accessible through various generation methods including thermal, photochemical, and electrochemical approaches [14] [15] [16] [17]. These radicals exhibit unique reactivity patterns distinct from their hydrocarbon analogues due to the powerful electron-withdrawing effects of the three fluorine atoms.

Thermal generation of CF₃ radicals occurs through homolytic cleavage of carbon-halogen bonds in precursors such as trifluoromethyl iodide or thermal decomposition of trifluoroacetic acid derivatives [14] [15]. The carbon-iodine bond in CF₃I undergoes facile homolysis at elevated temperatures (above 200°C), providing access to CF₃ radicals for synthetic applications [15].

Photochemical generation offers milder conditions for CF₃ radical formation, utilizing visible light photoredox catalysis with ruthenium or iridium photocatalysts [17]. Trifluoroacetic anhydride serves as an attractive CF₃ source due to its low cost and availability, undergoing photoinduced decarboxylation in the presence of pyridine N-oxide to generate CF₃ radicals [17].

The reactivity profile of CF₃ radicals includes hydrogen abstraction from carbon-hydrogen bonds, addition to unsaturated systems, and electron transfer processes [14] [15]. In reactions with benzotrifluoride itself, CF₃ radicals abstract hydrogen atoms from the aromatic ring, yielding trifluoromethane and benzyl radical intermediates [14] [15]. The rate constant for this process follows Arrhenius behavior with log(k/M⁻¹s⁻¹) = 9.1 ± 0.3 and activation energy of 9.4 ± 1.2 kcal/mol at 1029 K [15].

Recombination reactions between CF₃ radicals produce hexafluoroethane (C₂F₆) as a characteristic byproduct, serving as a diagnostic for radical formation [14] [15]. The competition between hydrogen abstraction and radical recombination depends on substrate concentration and reaction temperature, with higher benzotrifluoride concentrations favoring abstraction pathways [15].

Hydrogen Abstraction Mechanisms

Hydrogen abstraction reactions involving benzotrifluoride substrates proceed through well-characterized radical mechanisms that exhibit distinct selectivity patterns based on bond strength considerations and steric accessibility [14] [18] [15].

Benzylic hydrogen abstraction represents the most favorable pathway due to the resonance stabilization available to the resulting benzyl radical intermediate [18]. The carbon-hydrogen bond dissociation energy for benzylic positions in benzotrifluoride (109.0 ± 2.5 kcal/mol) is significantly lower than aromatic carbon-hydrogen bonds, leading to selective abstraction at these sites [15].

Radical selectivity studies using trichloromethyl radicals as abstracting agents demonstrate the influence of ring strain and electronic effects on hydrogen abstraction rates [18]. Benzocycloalkene substrates show relative rates that correlate with the strain energy differences between starting materials and radical intermediates [18]. Benzocyclopentene and benzocyclohexene exhibit the highest reactivity (relative rates 1.39 and 1.41) due to strain relief upon radical formation [18].

Aromatic hydrogen abstraction occurs less readily but becomes significant at elevated temperatures or with highly reactive radical species [15]. CF₃ radicals can abstract hydrogen directly from the benzene ring of benzotrifluoride, though this process competes unfavorably with benzylic abstraction when such sites are available [15].

The mechanism involves transition states with partial bond formation to the abstracting radical and partial bond breaking of the carbon-hydrogen bond being cleaved [18] [15]. Early transition states characterize reactions with highly reactive radicals like CF₃, while later transition states occur with less reactive abstracting species [18].

Solvent effects play important roles in radical chemistry involving benzotrifluoride, which serves as an excellent solvent for radical reactions due to its resistance toward radical attack [19] [9]. Benzotrifluoride can replace benzene in many radical transformations, offering reduced toxicity while maintaining chemical inertness toward most radical intermediates [19] [9].

Table 5: Free Radical Chemistry - Reaction Parameters and Mechanisms

Radical SpeciesFormation MethodReaction with BTFRate Constant (log k, M⁻¹s⁻¹)Activation Energy (kcal/mol)Product Distribution
CF₃ radicalPhotoredox catalysisH-abstraction from aromatic ring9.1 ± 0.3 (at 1029 K)9.4 ± 1.2CF₃H + benzyl radical
Difluorobenzylic radicalMesolytic C-F cleavageElectrophilic aromatic substitutionNot determined<3Defluoroalkylation products
Trichloromethyl radicalUV photolysis of BrCCl₃H-abstraction (competitive)Relative rate 0.08-1.41Variable (5-12)Benzyl bromide derivatives
tert-Butoxy radicalThermal decompositionMinimal reactivityLow reactivityHighMinimal reaction
Phenyl radicalPhotolysis of diazonium saltsH-abstraction from aromatic ringNot specifiedNot specifiedPhenyl-H + benzyl radical
Benzyl radicalH-abstraction reactionsRecombination reactionsNot specifiedNot specifiedCoupling products

Physical Description

Benzotrifluoride appears as a clear colorless liquid with an aromatic odor. Flash point of 54°F. Vapors are heavier than air. Insoluble in water and slightly denser than water. May be toxic by inhalation.

Color/Form

WATER WHITE LIQUID

XLogP3

3

Boiling Point

208 to 210 °F at 760 mm Hg (NTP, 1992)
102.1 °C
103.46 °C

Flash Point

54 °F (NTP, 1992)
54 °F (12 °C) (CLOSED CUP)

Vapor Density

5.04 (NTP, 1992) (Relative to Air)
5.04 (AIR=1)

Density

1.1812 at 77 °F (NTP, 1992)
1.1886 @ 20 °C

LogP

3.01 (LogP)

Odor

AROMATIC ODOR

Melting Point

-20.4 °F (NTP, 1992)
-29.1 °C
-29.05 °C

UNII

49R6421K89

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

11 mm Hg at 32 °F (NTP, 1992)
38.83 mmHg
38.83 mm Hg at 25 °C

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

98-08-8

Wikipedia

Benzotrifluoride

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: Fluorides: None. /from Table 7/

Biological Half Life

0.33 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

PREPARED BY ACTION OF HYDROGEN FLUORIDE ON BENZOTRICHLORIDE
...BY ACTION OF ANTIMONY TRIFLUORIDE ON BENZOTRICHLORIDE

General Manufacturing Information

Benzene, (trifluoromethyl)-: ACTIVE

Storage Conditions

Store in a cool, dry, well-ventilated location. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Separate from oxidizing materials.
...ACID & ACID FUME SENSITIVE MATERIALS...ARE MATERIALS WHICH REACT WITH ACID & ACID FUMES TO EVOLVE HEAT, HYDROGEN, & FLAMMABLE &/OR EXPLOSIVE GASES...THEREFORE...ACIDS SHOULD NOT BE STORED...CLOSE...TO /BENZOTRIFLUORIDE/.

Dates

Last modified: 08-15-2023

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